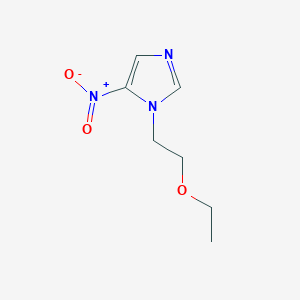

1-(2-Ethoxyethyl)-5-nitroimidazole

Description

Historical Context and Significance of the Nitroimidazole Scaffold in Medicinal Chemistry

The journey of nitroimidazoles in drug discovery began in 1953 when Maeda and colleagues isolated a compound from the bacterium Nocardia mesenterica. nih.gov This natural product, later identified as azomycin (B20884) (2-nitroimidazole) in 1955, demonstrated potent activity against Trichomonas vaginalis, a parasitic protozoan. nih.gov This discovery sparked significant interest in the nitroimidazole scaffold, leading to extensive synthetic efforts.

A pivotal moment in the history of nitroimidazoles was the synthesis of metronidazole (B1676534) in the mid-1950s by a team at Rhône-Poulenc. nih.gov Introduced as a chemotherapeutic agent in 1960, metronidazole proved to be highly effective against anaerobic bacteria and various protozoal infections. inventiongen.com Its success established the 5-nitroimidazole core as a crucial pharmacophore and catalyzed further research into this class of compounds. nih.gov Over the decades, the versatility of the nitroimidazole scaffold has been demonstrated through its application in developing agents for a wide array of therapeutic areas, including antibacterial, antiprotozoal, anticancer, and antitubercular therapies. nih.gov

Overview of 5-Nitroimidazole Derivatives as a Class

5-Nitroimidazole derivatives represent a significant class of antimicrobial agents characterized by an imidazole (B134444) ring substituted with a nitro group at the 5-position. isca.me This structural feature is essential for their biological activity. jocpr.com The mechanism of action is believed to involve the reductive bioactivation of the nitro group within anaerobic microorganisms, leading to the generation of reactive intermediates that are cytotoxic. nih.gov

This class of compounds exhibits broad-spectrum activity against anaerobic bacteria and various protozoa, including Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia. isca.me Following the success of metronidazole, numerous other 5-nitroimidazole derivatives have been synthesized and clinically utilized. These include tinidazole, ornidazole (B1677491), secnidazole (B1681708), and nimorazole, each with modifications to the side chain at the N-1 position of the imidazole ring to improve pharmacokinetic properties. The development of these analogs highlights the extensive chemical modifications undertaken to enhance the therapeutic potential of the 5-nitroimidazole scaffold.

Structural Elucidation and Academic Relevance of 1-(2-Ethoxyethyl)-5-nitroimidazole within the Nitroimidazole Family

This compound is a derivative of the 5-nitroimidazole scaffold. Its chemical structure features a 5-nitroimidazole core with a 2-ethoxyethyl group attached to the nitrogen atom at the 1-position.

While not as widely recognized as its clinical counterparts like metronidazole, this compound and its analogs have been subjects of academic and research interest. For instance, research into related compounds has explored their potential as inhibitors of HIV-1 non-nucleoside reverse transcriptase. nih.gov Specifically, a family of compounds known as 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles (DAMNIs) has shown activity at submicromolar concentrations. nih.gov This line of inquiry demonstrates the ongoing exploration of the therapeutic applications of novel 5-nitroimidazole derivatives beyond their traditional use as antimicrobial agents.

The synthesis of related 5-nitroimidazole derivatives often involves the reaction of a 2-methyl-5-nitroimidazole (B138375) with a suitable electrophile. For example, the synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole) can be achieved by reacting 2-methyl-4(or 5)-nitroimidazole with ethylene (B1197577) oxide. google.com Similarly, derivatives can be synthesized from secnidazole by modifying its isopropyl alcoholic functional group. jocpr.com The synthesis of 1-(2-iodoethyl)-2-methyl-5-nitroimidazole (B95459) has also been documented, providing a precursor for further chemical modifications. fda.govresearchgate.net

The academic relevance of compounds like this compound lies in their role in structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogs with varied substituents, researchers can probe the molecular requirements for biological activity and develop more potent and selective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O3 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)-5-nitroimidazole |

InChI |

InChI=1S/C7H11N3O3/c1-2-13-4-3-9-6-8-5-7(9)10(11)12/h5-6H,2-4H2,1H3 |

InChI Key |

LBZRCQSKIRXWOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1C=NC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Mechanisms of Action of 5 Nitroimidazole Compounds

Biochemical Basis of Nitro Group Reduction under Anaerobic Conditions

The activation of 5-nitroimidazoles is a reductive process that occurs preferentially under anaerobic conditions. nih.gov In such environments, the nitro group of the compound acts as an electron sink, accepting electrons from low-redox-potential proteins. nih.gov This reduction is a stepwise process, ultimately leading to the formation of highly reactive cytotoxic species. The initial one-electron reduction is a critical step, and the resulting radical anion can be reoxidized back to the parent compound in the presence of oxygen, a phenomenon known as a "futile cycle". plos.org This redox cycling is what confers the selective toxicity of these compounds to oxygen-deficient cells and organisms. plos.org

Role of Microbial Nitroreductases and Ferredoxins

In anaerobic microorganisms, the reduction of 5-nitroimidazoles is primarily catalyzed by a class of enzymes known as nitroreductases. nih.govnih.gov These enzymes are capable of reducing the nitro group of the drug. Another key player in this process is ferredoxin, an iron-sulfur protein that is a common electron carrier in anaerobic metabolic pathways. nih.govoup.comresearchgate.net Ferredoxin possesses a sufficiently low redox potential to efficiently transfer electrons to the 5-nitroimidazole, initiating its activation. nih.gov

For instance, in the parasite Giardia lamblia, the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) is a key component of its energy metabolism and can reduce ferredoxin, which in turn reduces the 5-nitroimidazole. oup.comresearchgate.net Similarly, in Trichomonas vaginalis, the activation of metronidazole (B1676534) occurs in the hydrogenosomes, where ferredoxin acts as the electron donor. nih.gov In some bacteria, other enzymes like NADPH-cytochrome P450 reductase have also been implicated in the reduction of nitroimidazoles. plos.org The specific enzymes involved can vary between different organisms, but the common feature is the presence of a low-redox-potential electron transfer system that can efficiently reduce the nitro group.

| Enzyme/Protein | Organism(s) | Role in 5-Nitroimidazole Reduction |

| Nitroreductases | Various bacteria, Trichomonas vaginalis | Directly catalyze the reduction of the nitro group. nih.govnih.gov |

| Ferredoxin | Giardia lamblia, Trichomonas vaginalis, Clostridium spp. | Acts as a low-redox-potential electron carrier to reduce the nitroimidazole. nih.govoup.comresearchgate.netnih.gov |

| Pyruvate:ferredoxin oxidoreductase (PFOR) | Giardia lamblia, Trichomonas vaginalis | Reduces ferredoxin, which then activates the 5-nitroimidazole. plos.orgoup.comresearchgate.net |

| Thioredoxin Reductase | Giardia lamblia, Entamoeba histolytica | Can reduce 5-nitroimidazoles and is a target for the activated drug. plos.orgoup.com |

| Hydrogenase | Clostridium pasteurianum | Can reduce various nitroimidazoles via an electron carrier-coupled mechanism. nih.gov |

Formation of Reactive Nitro Radical Anions and Intermediates

The acceptance of a single electron by the 5-nitroimidazole molecule results in the formation of a nitro radical anion. nih.govacs.orgnih.gov This is a short-lived and highly reactive species. nih.gov In the absence of oxygen, this radical anion can undergo further reduction and molecular rearrangement to produce other cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. nih.govnih.gov These intermediates are believed to be the ultimate effectors of cellular damage.

The formation of these reactive species is a critical step in the mechanism of action. Electron spin resonance (ESR) spectroscopy has been used to detect the formation of nitro radical anions from various 5-nitroimidazoles in cellular systems. nih.govdocumentsdelivered.com The rate of reduction and the stability of the resulting radicals can be influenced by the specific chemical structure of the 5-nitroimidazole, including the substituents on the imidazole (B134444) ring.

Interaction with Cellular Macromolecules: DNA Damage and Inhibition of Nucleic Acid Synthesis

The cytotoxic effects of activated 5-nitroimidazoles are largely attributed to their interaction with critical cellular macromolecules, most notably DNA. nih.govrsc.orgnih.gov The reactive intermediates generated from the reduction of the nitro group are electrophilic and can covalently bind to DNA, leading to a variety of lesions. These can include strand breaks and base modifications, which ultimately disrupt the integrity and function of the genetic material.

Hypoxia-Selective Activation Pathways in Biological Systems

The selective activation of 5-nitroimidazoles in hypoxic environments makes them attractive candidates for targeting oxygen-deficient regions of solid tumors, which are often resistant to conventional therapies like radiation and chemotherapy. nih.govopenmedscience.com The underlying principle is the same as in anaerobic microorganisms: the reduced oxygen tension allows for the accumulation of the reactive cytotoxic intermediates.

Differential Reduction and Trapping in Hypoxic Environments

In well-oxygenated (normoxic) cells, the nitro radical anion formed by the initial one-electron reduction of the 5-nitroimidazole is rapidly reoxidized back to the parent compound by molecular oxygen. nih.govnih.gov This "futile cycling" prevents the accumulation of the toxic reduction products. However, in hypoxic cells, the lower oxygen concentration allows the nitro radical anion to undergo further reduction and covalent binding to cellular macromolecules. nih.gov This process effectively "traps" the drug within the hypoxic cells, leading to a selective accumulation and enhanced cytotoxicity in these regions. sigmaaldrich.com This differential trapping is the basis for their use as markers for tumor hypoxia. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Ethoxyethyl 5 Nitroimidazole and Analogues

Influence of the 5-Nitro Group on Biological Activity

The presence of a nitro group at the 5-position of the imidazole (B134444) ring is a cornerstone for the biological activity of this class of compounds. nih.gov This group is not merely a passive structural element but an active participant in the mechanism of action. It is widely accepted that 5-nitroimidazoles function as prodrugs that require reductive activation within the target cell to exert their cytotoxic effects. nih.govpatsnap.com

The mechanism involves the reduction of the 5-nitro group, a process that occurs readily in anaerobic organisms which have low redox potential. This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as other radical species. nih.govpatsnap.com These highly reactive metabolites are responsible for the observed biological activity, primarily by inducing damage to microbial DNA, such as strand breakage, which ultimately leads to cell death. patsnap.com

Direct evidence for this activation mechanism comes from studies on nitrosoimidazole analogues, which are considerably more bactericidal than their 5-nitro counterparts, supporting the hypothesis that the reduced form is the active species. nih.gov The necessity of the nitro group is further highlighted by the fact that its removal or replacement typically leads to a loss of activity. The distinction between 4- and 5-nitroimidazoles is also significant; 4-nitroimidazoles can exhibit activity against aerobic microbes, whereas 5-nitroimidazoles are characteristically active against anaerobes. nih.gov

Impact of N1-Substituent Modifications (e.g., Ethoxyethyl vs. Hydroxyethyl) on Activity and Bioavailability

The substituent at the N1 position of the imidazole ring significantly modulates the pharmacokinetic and pharmacodynamic properties of the molecule. A classic example is the comparison between metronidazole (B1676534), which has a 1-(2-hydroxyethyl) substituent, and the subject compound's core, which features a 1-(2-ethoxyethyl) group.

Modifications to this side chain can influence solubility, lipophilicity, metabolic stability, and ultimately, the biological activity and spectrum of the drug. For instance, increasing the lipophilicity of the N1-substituent can alter tissue penetration and bioavailability. Studies involving the synthesis of various 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives have shown that modifying the terminal hydroxyl group of the metronidazole side chain into ethers or amides can lead to compounds with a broader spectrum of activity. Some of these new analogues exhibited notable efficacy against aerobic bacteria, a characteristic not typically associated with metronidazole itself. researchgate.net

The replacement of the hydroxyl group with an ethoxy group, as seen in the parent structure of this article, represents a change from a protic, hydrogen-bond-donating group to a non-protic ether linkage. This modification increases lipophilicity, which can affect how the drug interacts with biological membranes and metabolic enzymes. For example, tinidazole, which has an ethylsulfonyl-ethyl substituent, possesses a longer biological half-life than metronidazole, a property attributed to its N1-side chain. msdmanuals.com These findings underscore the N1 position as a key site for structural optimization to enhance activity and pharmacokinetic profiles.

Table 1: Comparison of N1-Substituents in Common 5-Nitroimidazoles

| Compound | N1-Substituent | Key Feature | Reported Impact |

|---|---|---|---|

| Metronidazole | -CH2CH2OH | Hydroxyethyl (B10761427) | Shorter half-life, active against anaerobes. msdmanuals.comresearchgate.net |

| Tinidazole | -CH2CH2SO2CH2CH3 | Ethylsulfonylethyl | Longer half-life than metronidazole. msdmanuals.com |

| Ornidazole (B1677491) | -CH2CH(OH)CH2Cl | 3-chloro-2-hydroxypropyl | Contains a chiral center, effective against anaerobes. nih.gov |

| Secnidazole (B1681708) | -CH2CH(OH)CH3 | 2-hydroxypropyl | Longer half-life than metronidazole and tinidazole. researchgate.net |

When the N1-substituent contains a chiral center, the stereochemistry can have a profound impact on the drug's activity and pharmacokinetics. purdue.edu A prime example among 5-nitroimidazoles is ornidazole, which possesses a stereocenter in its 3-chloro-2-hydroxypropyl side chain and is used clinically as a racemic mixture. researchgate.netnih.gov

Pharmacokinetic studies in animal models have demonstrated that the elimination of ornidazole enantiomers is stereoselective. Following administration of the racemate, the plasma concentrations of the (-)-enantiomer were higher during the elimination phase compared to the (+)-enantiomer. nih.gov The (+)-ornidazole was cleared more rapidly than its antipode. nih.gov This indicates that the two enantiomers are treated differently by the body's metabolic enzymes and clearance mechanisms.

Furthermore, research into the central nervous system side effects of ornidazole has shown that the R-(+)-enantiomer exhibits stronger central inhibitory effects than the S-(-)-enantiomer, potentially through interactions with the GABAergic system. researchgate.net These findings highlight that even when a racemic mixture is administered, the individual enantiomers can have distinct pharmacokinetic profiles and biological effects. This underscores the importance of considering stereochemistry in drug design and evaluation, as a single enantiomer might offer an improved therapeutic window with greater efficacy or fewer side effects.

Effects of Substitutions at the 2-Position of the Imidazole Ring

The 2-position of the 5-nitroimidazole ring is another critical site for substitution that influences biological activity. Most clinically successful 5-nitroimidazoles, including metronidazole and tinidazole, feature a small alkyl group, typically methyl, at this position.

The presence of a 2-methyl group is thought to contribute to the stability and electronic properties of the molecule, which in turn affects its reductive activation. Computational studies have shown that a methyl group at the C2 position can induce significant changes in the physicochemical and reactivity characteristics of the nitroimidazole scaffold.

More dramatic substitutions at the 2-position can have profound effects. For instance, research on bicyclic nitroimidazoles has shown that incorporating an oxygen atom at the 2-position was a key structural feature that conferred aerobic activity to a 5-nitroimidazo-oxazine, a property typically absent in monocyclic 5-nitroimidazoles. nih.gov This demonstrates that the 2-position can be strategically modified to expand the spectrum of activity. Conversely, the absence or replacement of the 2-methyl group with other functionalities can lead to a decrease in activity, indicating that steric and electronic factors at this position are finely tuned for optimal interaction with microbial nitroreductases.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. nih.govyoutube.com These models aim to identify key physicochemical properties and spatial arrangements of functional groups (pharmacophores) that are essential for activity. nih.gov

For nitroimidazole derivatives, QSAR studies have been employed to correlate structural features with antimicrobial or antiparasitic effects. These models often highlight the importance of electronic properties, such as the electron-withdrawing nature of the nitro group, and steric factors related to substituents on the imidazole ring. A computational analysis of various nitroimidazole derivatives identified that the methyl group at C2 and the position of the nitro group were responsible for major changes in physicochemical features and chemical reactivity.

Although a specific QSAR model for 1-(2-ethoxyethyl)-5-nitroimidazole was not found in the reviewed literature, a 3D-QSAR study was conducted on a series of 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines, which share the same N1-substituent. This study revealed that for phosphodiesterase V inhibition, sterically less bulky groups and the presence of electron-withdrawing groups were important for activity. This suggests that the spatial and electronic characteristics of the ethoxyethyl side chain are significant contributors to biological interactions. Such models are valuable for predicting the activity of novel compounds and for guiding the rational design of more potent and selective derivatives.

Preclinical Pharmacological and Biological Investigations

In Vitro Antimicrobial Activities

Activity Against Anaerobic Bacteria

Nitroimidazoles as a class, which includes 1-(2-ethoxyethyl)-5-nitroimidazole, are recognized for their potent bactericidal activity against a wide spectrum of anaerobic bacteria. nih.gov These compounds are effective at low concentrations against nearly all anaerobic bacteria, including clinically significant species like Bacteroides fragilis, which is often resistant to other antimicrobial agents. nih.gov The mechanism of action involves the reduction of the nitro group, a process that occurs readily under the anaerobic conditions characteristic of these bacteria's metabolism. nih.gov This reduction leads to the formation of cytotoxic intermediates that damage bacterial DNA, resulting in cell death. medscape.com

While specific data on the activity of this compound against various Gram-positive and Gram-negative anaerobic strains is not extensively detailed in the provided search results, the general activity of 5-nitroimidazoles is well-established. nih.govnih.gov For instance, the related compound metronidazole (B1676534) and its hydroxy metabolite have demonstrated inhibitory effects on clinical isolates of anaerobic bacteria. nih.gov It is important to note that resistance to nitroimidazoles in anaerobic bacteria, though rare, has been observed and is often associated with decreased nitroreductase activity. nih.gov

Table 1: General Activity of Nitroimidazoles Against Anaerobic Bacteria

| Class of Bacteria | Susceptibility to Nitroimidazoles | Key Pathogens |

| Gram-Negative Anaerobes | Generally Highly Susceptible | Bacteroides fragilis group |

| Gram-Positive Anaerobes | Generally Susceptible | Clostridium perfringens |

| Anaerobic Cocci | Occasional Resistance Reported | - |

| Non-sporing Gram-Positive Bacilli | Some Resistance Reported | Propionibacterium |

Activity Against Protozoa

The efficacy of 5-nitroimidazoles extends to various protozoan parasites, making them crucial in the treatment of diseases like trichomoniasis, Chagas disease, and leishmaniasis.

Trichomonas vaginalis: 5-nitroimidazoles are the primary drugs for treating trichomoniasis, an infection caused by Trichomonas vaginalis. medscape.commdpi.com These drugs disrupt the parasite's DNA structure, leading to cell death. medscape.com While metronidazole is a common treatment, other derivatives like tinidazole, secnidazole (B1681708), and ornidazole (B1677491) have also shown significant activity. nih.gov In vitro studies have demonstrated that some of these alternative 5-nitroimidazoles exhibit better activity against T. vaginalis than metronidazole, with ornidazole showing no observed resistance in one study. nih.gov Resistance to 5-nitroimidazoles in T. vaginalis is an emerging concern and is linked to altered expression of enzymes involved in drug activation. mdpi.comresearchgate.net

Trypanosoma cruzi: Chagas disease, caused by Trypanosoma cruzi, is another target for nitroimidazole-based therapies. Research has explored various 5-nitroindazole (B105863) derivatives, which have shown promising in vitro activity against different strains and forms of the parasite, including the replicative epimastigotes and intracellular amastigotes. nih.govmdpi.comresearchgate.net Some of these derivatives have demonstrated greater potency and selectivity than the reference drug, benznidazole (B1666585). nih.gov The mechanism of action is believed to involve the nitroreductase pathway, which activates the compound to a cytotoxic state. nih.gov

Leishmania spp.: Nitroimidazole derivatives have also been investigated for their activity against Leishmania species, the causative agents of leishmaniasis. nih.govcsic.esresearchgate.net Studies have shown that certain 5-nitroimidazole and 5-nitroindazole compounds can inhibit the growth of Leishmania promastigotes and intracellular amastigotes in vitro. nih.govcsic.esresearchgate.netnih.gov The search for new antileishmanial drugs is driven by the limitations of current therapies, which include toxicity and the emergence of resistance. csic.esresearchgate.net

Table 2: In Vitro Activity of Nitroimidazole Derivatives Against Protozoa

| Protozoan Species | Compound Class | Key Findings |

| Trichomonas vaginalis | 5-Nitroimidazoles | Ornidazole showed high in vitro efficacy with no observed resistance in a study of 94 clinical isolates. nih.gov |

| Trypanosoma cruzi | 5-Nitroindazole Derivatives | Some derivatives were more potent and selective than benznidazole against replicative forms of the parasite. nih.govnih.gov |

| Leishmania spp. | 5-Nitroimidazole/5-Nitroindazole Derivatives | Several derivatives demonstrated significant in vitro activity against promastigote and amastigote stages. nih.govcsic.esresearchgate.netnih.gov |

Antifungal Efficacy

The available search results primarily focus on the antibacterial and antiprotozoal activities of this compound and related compounds. While some nitroimidazoles have been investigated for broad-spectrum antimicrobial activity, specific data on their antifungal efficacy is not provided in the search results. nih.gov The primary mechanism of action of nitroimidazoles, which relies on reductive activation under anaerobic conditions, is more suited for anaerobic bacteria and certain protozoa than for fungi, which are typically aerobic eukaryotes.

Anticancer Research and Hypoxia Targeting Potential

In Vitro Cytotoxicity Studies in Hypoxic Cell Lines

Nitroimidazole compounds are of significant interest in cancer research due to their selective cytotoxicity under hypoxic conditions, a common feature of solid tumors. nih.govnih.gov Hypoxic cells are more resistant to conventional radiation therapy and chemotherapy, making hypoxia-selective cytotoxins a promising therapeutic strategy. nih.govelsevierpure.com

Studies on 2-nitroimidazoles have shown that these compounds are reduced in hypoxic cells to form reactive metabolites that are toxic to the cells. nih.gov This selective toxicity is a function of both concentration and time. nih.gov For example, 1-methyl-2-nitroimidazole (B155463) demonstrated toxicity under hypoxic conditions at concentrations where no toxicity was observed in aerobic cells. nih.gov The cytotoxic mechanism involves the depletion of cellular thiols, leading to oxidative stress, cell cycle arrest, and apoptosis. nih.govnih.govelsevierpure.com Novel 2-nitroimidazole (B3424786) derivatives have been shown to exert high hypoxic cytotoxic action in various cancer cell lines, including glioblastoma and lymphoma, with minimal toxicity under normal oxygen levels. nih.govelsevierpure.com

Evaluation as Hypoxia-Activated Prodrugs

The selective activation of nitroimidazoles in hypoxic environments makes them ideal candidates for development as hypoxia-activated prodrugs (HAPs). nih.gov HAPs are inactive compounds that are converted into active cytotoxic agents by reductase enzymes present in the hypoxic regions of tumors. nih.gov The 2-nitroimidazole moiety is a widely used trigger for these prodrugs due to its favorable electronic properties and susceptibility to one-electron reduction by various reductase enzymes. nih.gov

The reduction of the nitroimidazole trigger initiates a cascade that releases a potent cytotoxic effector molecule, leading to targeted cell killing in the hypoxic tumor microenvironment. nih.gov The 2-nitroimidazole EF5, for instance, is not only a marker for hypoxia but can also indicate the activity of reductases that activate bioreductive prodrugs. nih.gov This dual function makes it a valuable tool for patient stratification in clinical trials of HAPs. nih.gov Research in this area is ongoing, with the goal of developing more effective and less toxic cancer therapies by exploiting the unique biology of hypoxic tumor cells. sigmaaldrich.com

Application as Hypoxia Imaging Agents (e.g., PET, SPECT) in Preclinical Models

The investigation of 5-nitroimidazole derivatives as hypoxia imaging agents is an active area of research. The underlying principle of this application lies in the specific bioreductive metabolism of the nitroimidazole core under hypoxic conditions, which are characteristic of many solid tumors. In low-oxygen environments, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, leading to the formation of a reactive nitro radical anion. In normoxic tissues, this radical is rapidly reoxidized, preventing its accumulation. However, in hypoxic cells, the radical can undergo further reduction, ultimately forming reactive species that covalently bind to intracellular macromolecules, effectively trapping the molecule within the hypoxic cell. nih.gov

When a nitroimidazole derivative is labeled with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide, its accumulation in hypoxic regions can be non-invasively visualized and quantified. nih.govresearchgate.net This provides a powerful tool for tumor diagnosis, staging, and monitoring the response to therapy. nih.gov

While numerous studies have explored various 2-nitroimidazole and 5-nitroimidazole derivatives for this purpose, including those labeled with 18F for PET or 99mTc for SPECT, specific preclinical imaging studies utilizing this compound as a radiotracer were not identified in the reviewed literature. nih.govresearchgate.netnih.gov However, the general principles suggest that if appropriately radiolabeled, this compound could potentially serve as a hypoxia imaging agent. Its efficacy would depend on factors such as its lipophilicity, which influences its diffusion into tissues and clearance from non-target organs, and its susceptibility to bioreduction in hypoxic environments.

To illustrate the data obtained in such preclinical studies, the following table presents findings for related nitroimidazole-based hypoxia imaging agents.

| Radiotracer Example | Animal Model | Key Findings |

| [18F]FMISO | Various tumor-bearing mice | Most widely studied PET tracer for hypoxia; shows specific uptake in hypoxic tumor regions. nih.gov |

| [18F]FAZA | Tumor-bearing mice | A second-generation 2-nitroimidazole with improved pharmacokinetics compared to [18F]FMISO. nih.gov |

| 99mTc-labeled nitroimidazoles | Various tumor-bearing mice | Demonstrates the feasibility of using SPECT for hypoxia imaging with nitroimidazole derivatives. researchgate.net |

Antiviral Activities (e.g., HIV-1 Reverse Transcriptase Inhibition)

The 5-nitroimidazole scaffold has been explored for its potential antiviral properties. Of particular interest is the investigation of its derivatives as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. HIV-1 RT is a key target for many antiretroviral drugs.

Research into structurally related compounds provides a basis for the potential antiviral activity of this compound. A study on a series of 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles demonstrated that these compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs bind to an allosteric site on the HIV-1 RT, inducing a conformational change that inhibits the enzyme's function.

In the aforementioned study, several derivatives exhibited anti-HIV-1 activity at submicromolar concentrations in cell-based assays. nih.gov The structure-activity relationship studies indicated that the nature of the substituents on the diarylmethane moiety significantly influences the antiviral potency. While this research did not specifically include this compound, it highlights the potential of the 5-nitroimidazole core to serve as a scaffold for the development of novel HIV-1 RT inhibitors.

The following table summarizes the findings for a representative compound from the studied series of 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles.

| Compound Example | Assay | EC50 / IC50 |

| 1-{2-[(\alpha)-(thiophen-2-yl)phenylmethoxy]ethyl}-2-methyl-5-nitroimidazole | Anti-HIV-1 activity in MT-4 cells | EC50 = 0.03 µM |

| HIV-1 RT inhibition | IC50 = 0.1 µM |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration. Data from a study on structurally related compounds. nih.gov

Investigational Studies on Other Biological Targets (e.g., Enzyme Inhibition)

Beyond their well-known antimicrobial and potential antiviral activities, nitroimidazole derivatives have been investigated for their interactions with other biological targets, including various enzymes. The chemical properties of the nitroimidazole ring and its substituents can lead to a range of pharmacological effects.

Derivatives of 5-nitroimidazole are known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties. mdpi.com The mechanism of action often involves the reductive activation of the nitro group to generate reactive intermediates that can damage cellular components, including DNA. nih.govnih.gov

Furthermore, studies have shown that nitroimidazole compounds can interact with drug-metabolizing enzymes. For instance, some 2-nitroimidazoles have been found to inhibit cytochrome P-450 enzymes. While specific studies on the enzyme inhibitory profile of this compound are not prevalent in the literature, the potential for such interactions exists based on the behavior of other compounds in this class.

A study on 1H-pyrazolo[4,3-d]pyrimidines, a different class of heterocyclic compounds, identified 1-(2-ethoxyethyl) substituted derivatives as potent inhibitors of phosphodiesterase 5 (PDE5). nih.gov Although the core heterocyclic structure is different, this finding indicates that the 1-(2-ethoxyethyl) side chain is a viable structural motif in the design of enzyme inhibitors.

The following table provides examples of the biological activities of various nitroimidazole derivatives to illustrate the scope of their investigational studies.

| Compound Class | Biological Target/Activity | Example Finding |

| 5-Nitroimidazole derivatives | Antibacterial | Active against various anaerobic bacteria. mdpi.com |

| 2-Nitroimidazole derivatives | Antifungal | Activity against certain fungal strains. mdpi.com |

| 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines | Enzyme Inhibition (PDE5) | Potent and selective inhibition of phosphodiesterase 5. nih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Target Enzymes and Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Ethoxyethyl)-5-nitroimidazole, docking studies are instrumental in identifying potential binding sites on target enzymes and receptors, and in estimating the strength of these interactions.

While specific docking studies on this compound are not extensively detailed in publicly available literature, research on analogous 5-nitroimidazole derivatives provides a strong framework for understanding its potential interactions. For instance, novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole (DAMNI) analogues have been evaluated as inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Similarly, a series of 2-styryl-5-nitroimidazole derivatives were designed and shown through docking simulations to be potential inhibitors of Focal Adhesion Kinase (FAK), a protein involved in cancer cell proliferation. nih.gov

These studies typically involve docking the nitroimidazole compound into the active site of the target protein to determine the most stable binding pose, which is quantified by a docking score or an estimated binding free energy. The primary mechanism of action for many nitroimidazoles involves the reductive activation of the nitro group, which leads to the formation of reactive species that can covalently bind to macromolecules like DNA and proteins. nih.gov This covalent interaction is a critical aspect of their biological activity. nih.gov

| Derivative Class | Target Enzyme | Key Findings from Docking Studies |

| 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles (DAMNIs) | HIV-1 Reverse Transcriptase (RT) | Assumed a "butterfly-like" conformation in the non-nucleoside binding site. The diphenylmethane (B89790) moiety mimics the "wings" of other known NNRTIs. nih.gov |

| 2-styryl-5-nitroimidazole derivatives | Focal Adhesion Kinase (FAK) | The compounds fit into the FAK active site, indicating potential as FAK inhibitors for anticancer activity. nih.gov |

| General 5-nitroimidazoles | DNA and Proteins | Reductive activation leads to intermediates that can form covalent bonds, particularly at the C4 position of the imidazole (B134444) ring. nih.gov |

Binding Mode Analysis and Ligand-Protein Interactions

The analysis of the binding mode reveals the specific molecular interactions that stabilize the ligand-protein complex. For nitroimidazole derivatives, these interactions can be both non-covalent and covalent.

In the case of the DAMNI analogues targeting HIV-1 RT, molecular modeling confirmed that these compounds adopt a specific "butterfly-like" conformation within the binding pocket, which is a characteristic feature of many non-nucleoside reverse transcriptase inhibitors. nih.gov The diphenylmethane part of the molecule forms the "wings," while the nitroimidazole portion establishes key interactions within the site. nih.gov

For the 2-styryl-5-nitroimidazole derivatives designed as FAK inhibitors, docking simulations identified the probable binding model within the kinase's active site, highlighting the importance of the compound's shape and electronic properties for achieving inhibitory activity. nih.gov

A crucial aspect of the bioactivity of 5-nitroimidazoles is their ability to undergo reductive activation under hypoxic conditions, a feature leveraged in targeting anaerobic bacteria and hypoxic tumor cells. nih.govacs.org This process involves the transfer of electrons to the nitro group, leading to the formation of a highly reactive nitroso radical anion. This radical can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity. nih.gov Studies have suggested that this covalent binding often occurs at the C4 position of the imidazole ring. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

MD simulations can reveal significant conformational changes in a target protein upon ligand binding. nih.gov For instance, a simulation might show that the binding of a nitroimidazole derivative induces a conformational shift in the active site, leading to either activation or inhibition of the enzyme. The stability of the ligand-protein complex can be evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will typically show smaller fluctuations in RMSD.

Computational studies on nitroimidazole-based radiopharmaceuticals have demonstrated that the surrounding environment (e.g., gas phase vs. aqueous solution) can significantly alter the conformational landscape of these molecules. nih.gov MD simulations are crucial for capturing these dynamic changes and understanding how the compound will behave in a biological system. nih.gov

| Simulation Parameter | Description | Typical Finding for a Stable Complex |

| Simulation Time | The duration of the simulation (e.g., nanoseconds). | Sufficient time to observe convergence of properties. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure. | The RMSD of the complex reaches a plateau, indicating structural stability. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position. | Lower RMSF values in the binding site residues indicate stabilization upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds are observed throughout the simulation, indicating key stabilizing interactions. |

De Novo Drug Design Approaches Based on the Nitroimidazole Scaffold

The nitroimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.gov De novo drug design leverages computational algorithms to generate novel molecular structures with desired pharmacological properties, often using a known scaffold as a starting point. mdpi.com

The 5-nitroimidazole scaffold is an excellent candidate for such design approaches due to its well-established bioactivity and synthetic tractability. nih.govhumanjournals.com By using this core structure, computational models can explore a vast chemical space by adding, removing, or modifying functional groups to optimize properties like binding affinity, selectivity, and pharmacokinetic profiles. For example, a design strategy could focus on modifying the side chain at the N1 position (the ethoxyethyl group in this case) to enhance binding to a specific target or to improve solubility.

Recent advances in artificial intelligence and machine learning have further enhanced de novo design, allowing for the generation of molecules with a high probability of being active and synthesizable. researchgate.net The successful development of drugs like Delamanid (B1670213) and Pretomanid (B1679085) for treating multi-drug resistant tuberculosis underscores the continued potential of the nitroimidazole scaffold in addressing unmet medical needs. nih.gov

| Designed Derivative Concept | Design Rationale | Intended Improvement |

| Introduction of bulky hydrophobic groups | To enhance binding to a hydrophobic pocket in a target enzyme. | Increased potency and selectivity. |

| Addition of polar functional groups | To form additional hydrogen bonds with the target receptor. | Improved binding affinity and solubility. |

| Fusion with another pharmacophore | To create a hybrid molecule with dual activity. | Broader spectrum of activity or synergistic effects. |

| Modification of the ethoxyethyl side chain | To fine-tune pharmacokinetic properties. | Optimized absorption, distribution, metabolism, and excretion (ADME). |

Analytical Characterization Techniques for 1 2 Ethoxyethyl 5 Nitroimidazole and Its Analogues in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(2-ethoxyethyl)-5-nitroimidazole. These methods provide detailed information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are used to map the hydrogen and carbon skeletons of the molecule, respectively.

¹H NMR: In the proton NMR spectrum of this compound, specific signals correspond to each type of proton in the molecule. The ethoxyethyl side chain exhibits characteristic signals: a triplet for the terminal methyl (-CH₃) protons, a quartet for the methylene (B1212753) (-OCH₂CH₃) protons adjacent to the methyl group, and two triplets for the two methylene groups of the ethyl bridge (-NCH₂CH₂O-). The imidazole (B134444) ring protons also show distinct chemical shifts.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound gives rise to a separate signal. The spectrum would show signals for the methyl and methylene carbons of the ethoxyethyl group, as well as for the carbon atoms of the nitro-substituted imidazole ring. Computational studies on analogous 5-nitroimidazole derivatives, such as metronidazole (B1676534), have been used to predict and understand the ¹³C and ¹⁵N NMR chemical shifts, highlighting the influence of the solvent on the electronic structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for 5-Nitroimidazole Analogues This table presents typical chemical shift ranges for functional groups found in this compound and its analogues. Exact values can vary based on the solvent and specific molecular structure.

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Imidazole C-H | 7.5 - 8.5 | 120 - 140 |

| Imidazole C-NO₂ | - | 145 - 155 |

| N-CH₂ | 4.2 - 4.8 | 45 - 55 |

| O-CH₂ (ethyl bridge) | 3.6 - 4.0 | 65 - 70 |

| O-CH₂ (ethoxy) | 3.4 - 3.7 | 60 - 68 |

| CH₃ | 1.1 - 1.3 | 14 - 16 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural components.

Key IR absorption bands for this compound include:

C-H stretching: Aliphatic C-H stretching vibrations from the ethoxyethyl group are typically observed in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: Vibrations from the imidazole ring appear in the 1400-1600 cm⁻¹ range.

N-O stretching: The nitro group (NO₂) is identified by strong, characteristic asymmetric and symmetric stretching bands, usually found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O stretching: The ether linkage (C-O-C) in the ethoxyethyl side chain gives rise to a strong absorption band in the 1050-1150 cm⁻¹ region.

Studies on related nitroimidazole compounds, such as metronidazole, have utilized FT-IR spectroscopy to confirm their chemical structures. researchgate.net For instance, the IR spectra of metronidazole derivatives show composite bands corresponding to C-O valence fluctuations. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Imidazole Ring | C=C, C=N Stretch | 1400 - 1600 |

| Ether (C-O-C) | Stretch | 1050 - 1150 |

Mass Spectrometry (MS, EIMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Electron Ionization Mass Spectrometry (EIMS) is a common MS technique.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. The fragmentation pattern observed in the spectrum is a result of the molecule breaking apart in a predictable way. Common fragmentation pathways for nitroimidazoles involve cleavage of the side chain and loss of the nitro group. For example, mass spectral data is available for the analogous compound 1,2-dimethyl-5-nitroimidazole, which aids in understanding the fragmentation patterns of this class of compounds.

Chromatographic Purity and Separation Techniques (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and assessing the purity of a sample. For 5-nitroimidazole derivatives, TLC is often performed on silica (B1680970) gel plates. mdpi.com A suitable mobile phase, such as a mixture of chloroform (B151607) and methanol (B129727), allows for the separation of the desired compound from impurities based on their differential adsorption to the stationary phase. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful chromatographic technique that provides high-resolution separation and is used for both qualitative and quantitative analysis. A number of HPLC methods have been developed for the simultaneous determination of multiple nitroimidazole antimicrobials, demonstrating the utility of this technique for analyzing complex mixtures. nih.gov These methods typically use a C18 column and a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile (B52724). nih.gov The retention time of this compound under specific HPLC conditions is a key parameter for its identification and quantification.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound may not be publicly available, the crystal structures of several analogous nitroimidazole derivatives, such as 1-(2-bromoethyl)-2-methyl-5-nitroimidazole (B1619762) and 1-(2-chloroethyl)-2-methyl-5-nitroimidazole, have been determined. nih.govnih.gov This data provides valuable insight into the expected solid-state packing and intermolecular interactions of this class of compounds.

Challenges in Nitroimidazole Research and Future Perspectives

Mechanisms of Resistance Development in Target Pathogens

The effectiveness of nitroimidazole-based drugs is increasingly threatened by the development of resistance in target pathogens. nih.gov The primary mechanism of action for these drugs involves the reduction of their nitro group within the microorganism, a process that is significantly more efficient under anaerobic conditions. oup.commdpi.com This reduction creates reactive intermediates that are toxic to the cell. mdpi.com Consequently, resistance often arises from alterations in the pathogen's reductive pathways. mdpi.comnih.gov

A key factor in resistance is the decreased activity of enzymes responsible for activating the nitroimidazole prodrug. nih.gov For instance, in some resistant strains, there is a noted decrease in the activity of nitroreductases, which are crucial for reducing the nitro group to its toxic form. nih.gov In Trichomonas vaginalis, resistance has been linked to the reduced expression of several enzymes involved in energy metabolism and drug activation, including pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, and nitroreductase. nih.gov

Another significant mechanism involves the nim genes. nih.gov These genes encode nitroimidazole reductases that can convert the nitroimidazole drug into a non-toxic amine derivative, effectively inactivating it. nih.govnih.gov To date, eleven such nim genes (nimA–nimK) have been identified. nih.gov In Clostridioides difficile, a specific mutation in the promoter of the nimB gene has been shown to lead to its constitutive expression, resulting in heme-dependent resistance to metronidazole (B1676534). biorxiv.org

Furthermore, resistance can also develop through more complex cellular adaptations. These can include increased efflux of the drug out of the cell, enhanced DNA repair mechanisms to counteract the damage caused by the activated drug, and the activation of antioxidant defense systems to neutralize the reactive intermediates. mdpi.com In some cases, a metabolic shift away from pathways that contribute to drug activation is observed. mdpi.com

Strategies for Overcoming Biological Barriers in Preclinical Models

A significant hurdle in drug development is ensuring that the therapeutic agent reaches its target site in sufficient concentrations. For nitroimidazoles, overcoming biological barriers is a key focus of preclinical research. Various strategies are being explored to enhance the delivery and penetration of these compounds.

One promising approach is the use of nanocarriers. Encapsulating nitroimidazoles within nanoparticles can improve their pharmacokinetic properties and facilitate transport across biological membranes. techconnect.orgnih.gov For example, chitosan (B1678972) hydrogel beads and liposomes have been investigated as potential delivery systems for nitroimidazoles. techconnect.org These systems can protect the drug from degradation and enable a more targeted release.

Another innovative strategy involves leveraging bacteria as delivery vehicles. Non-pathogenic strains of Salmonella typhimurium, which naturally accumulate at tumor sites, are being explored as carriers for nitroimidazole-based drugs to target hypoxic tumor cells. techconnect.org

Prodrug strategies are also being employed to improve drug delivery. For instance, dextran (B179266) dicarboxylic acid hemiester conjugates of nitroimidazoles have been developed as prodrugs that can release the active compound in the liver. techconnect.org The chemical properties of the drug itself can also be modified. For example, increasing the lipophilicity at the 5-position of 2-nitroimidazoles has been shown to enhance their activity against Gram-positive bacteria. nih.gov

In the context of treating infections in specific locations, such as the lungs, formulations designed for direct delivery are being developed. A spray-dried powder formulation of PA-824 with l-leucine (B1674790) and a phospholipid has been created to produce porous particles suitable for aerosolization, allowing for direct pulmonary delivery. nih.gov

Rational Design of Next-Generation Nitroimidazole Compounds

To address the challenges of resistance and to expand the therapeutic utility of nitroimidazoles, researchers are actively engaged in the rational design of new-generation compounds. researchgate.net This involves a targeted approach to modify the core nitroimidazole scaffold to enhance efficacy, broaden the spectrum of activity, and overcome existing resistance mechanisms. researchgate.netnih.gov

Development of Multifunctional Agents

A key trend in next-generation nitroimidazole design is the development of multifunctional agents that can exert more than one therapeutic effect. This can be achieved by creating hybrid molecules that combine the nitroimidazole core with other pharmacologically active moieties.

One such strategy involves creating compounds that act as both antimicrobial agents and inhibitors of enzymes crucial for pathogen survival or virulence. For example, some research has focused on developing nitroimidazole derivatives that also inhibit thymidine (B127349) phosphorylase, an enzyme involved in angiogenesis. nih.gov

Another approach is the creation of hypoxia-selective cytotoxins. Evofosfamide (formerly TH-302) is a prime example, designed by linking a 2-nitroimidazole (B3424786) component to a DNA-crosslinking agent. nih.gov Under the hypoxic conditions often found in solid tumors, the nitroimidazole part is reduced, releasing the potent cytotoxic agent directly at the tumor site. nih.gov Similarly, nitroimidazole-spermidine derivatives have been synthesized as tumor-targeted, hypoxia-selective cytotoxins. nih.gov

The concept of dual-action drugs is also being explored for infectious diseases. Fused nitroimidazole-based drugs like delamanid (B1670213) and pretomanid (B1679085) exhibit a dual mechanism of action against tuberculosis, interfering with both mycolic acid synthesis and respiratory processes. nih.gov

Exploration of Novel Therapeutic Avenues

The unique properties of nitroimidazoles, particularly their activity in low-oxygen environments, are paving the way for their exploration in novel therapeutic areas beyond their traditional use as antimicrobials.

A significant area of investigation is in oncology. The hypoxic microenvironment of solid tumors makes them susceptible to drugs that are activated under low-oxygen conditions. oup.com Nitroimidazoles are being developed not only as standalone hypoxia-activated prodrugs but also as radiosensitizers to enhance the efficacy of radiation therapy. nih.gov

The immunosuppressive properties of some nitroimidazole derivatives are also being investigated. Azathioprine, a nitroimidazole-class drug, is converted in the body to 6-mercaptopurine, which interferes with purine (B94841) synthesis and thereby suppresses the immune system. nih.gov

Furthermore, the potential of nitroimidazole derivatives in treating a wider range of parasitic diseases is an active area of research. researchgate.net New compounds are being screened for activity against neglected tropical diseases, with some showing promise against malaria, leishmaniasis, and human African trypanosomiasis. researchgate.netdrugbank.com

Advances in Synthetic Methodologies for Nitroimidazole Derivatives

The development of novel nitroimidazole compounds is intrinsically linked to advances in synthetic chemistry. Efficient and versatile synthetic methods are crucial for creating diverse libraries of derivatives for biological screening. nih.gov

Recent years have seen the development of more efficient and environmentally friendly ("greener") synthetic routes. For example, microwave-assisted synthesis has been employed for the rapid and efficient production of bioactive 2-nitroimidazoles. nih.gov One-pot synthesis methods are also being developed to streamline the production process, as demonstrated by a method for synthesizing Benznidazole (B1666585). nih.gov

Researchers are also focusing on improving the synthesis of key precursors and intermediates. For instance, new methods for the synthesis of 2-nitroimidazole itself have been reported, including a green approach using oxone as an oxidant in water. nih.gov

The synthesis of specific derivatives often requires tailored approaches. For example, the synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole methylsulfonate involves the reaction of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole with methanesulfonyl chloride in pyridine (B92270) at low temperatures. prepchem.com Similarly, various ester derivatives of secnidazole (B1681708) have been synthesized by reacting the parent molecule with different acid chlorides or anhydrides. jocpr.com

These advanced synthetic methodologies are critical for enabling the exploration of the vast chemical space around the nitroimidazole scaffold, facilitating the discovery of next-generation drugs with improved properties. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(2-Ethoxyethyl)-5-nitroimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole (a structurally related compound) is synthesized by reacting imidazole derivatives with 1,2-bis(2-chloroethoxy)ethane in dimethyl sulfoxide (DMSO) under basic conditions (e.g., KOH) at elevated temperatures . Key parameters include:

- Solvent choice : Polar aprotic solvents like DMSO enhance reactivity.

- Temperature : Elevated temperatures (80–100°C) accelerate substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) ensures high purity .

Note: Monitor reaction progress via TLC and confirm purity via NMR (e.g., ¹H/¹³C) and HRMS .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Use a multi-spectral approach:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration ratios. For example, the ethoxyethyl group’s methylene protons (δ ~3.5–4.0 ppm) and nitroimidazole ring protons (δ ~7.5–8.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₈H₁₂N₃O₃: theoretical 233.08, observed 233.09) .

- Elemental analysis : Validate C/H/N percentages (e.g., C 48.5%, H 5.6%, N 16.5%) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (CLSI guidelines):

- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). For related nitroimidazoles, MIC values range from 16 µg/mL (antibacterial) to 32 µg/mL (antifungal) .

- Control compounds : Compare with metronidazole or other 5-nitroimidazole derivatives .

Advanced Research Questions

Q. How does the electronic nature of substituents on the imidazole ring influence the compound’s redox potential and bioactivity?

- Methodological Answer : The nitro group at position 5 is critical for prodrug activation under anaerobic conditions. Substituents at position 1 (e.g., ethoxyethyl) modulate lipophilicity and electron density:

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable MIC values)?

- Methodological Answer : Address discrepancies via:

- Standardized protocols : Ensure consistent inoculum size (CFU/mL), media (e.g., Mueller-Hinton), and incubation time .

- Resistance profiling : Test against metronidazole-resistant strains (e.g., H. pylori with RdxA mutations) to identify cross-resistance patterns .

- Metabolite analysis : Use LC-MS to detect nitro-reduction intermediates, which may vary by microbial reductase expression .

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Apply in silico tools:

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.